molecular formula C22H16ClN3O B3504285 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide

2-(3-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide

Cat. No.: B3504285
M. Wt: 373.8 g/mol
InChI Key: UBOUZOOQDZUDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, also known as CQPYMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CQPYMC is a quinoline derivative that exhibits a broad range of biological activities, including antitumor, antimalarial, and antiviral activities.

Scientific Research Applications

2-(3-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields, including cancer research, malaria treatment, and antiviral therapy. In cancer research, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In malaria treatment, this compound has been shown to exhibit potent antimalarial activity against Plasmodium falciparum, the parasite that causes malaria. In antiviral therapy, this compound has been shown to exhibit antiviral activity against the hepatitis C virus.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood. However, it is believed that this compound exerts its biological activities by targeting various cellular pathways, including DNA synthesis, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and suppression of cell proliferation. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various cellular pathways. Additionally, this compound is relatively easy to synthesize, which makes it a readily available compound for lab experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One direction is to further investigate the mechanism of action of this compound, which could provide insights into its biological activities and potential therapeutic applications. Another direction is to explore the use of this compound in combination with other drugs or therapies to enhance its efficacy in treating various diseases. Additionally, further studies are needed to evaluate the safety and toxicity of this compound, which could facilitate its clinical development.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c23-17-7-3-6-16(11-17)21-12-19(18-8-1-2-9-20(18)26-21)22(27)25-14-15-5-4-10-24-13-15/h1-13H,14H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOUZOOQDZUDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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